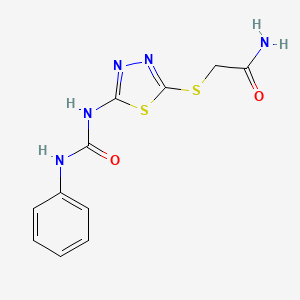![molecular formula C22H24N2O6 B2705657 N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 727663-58-3](/img/structure/B2705657.png)
N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains an adamantane moiety, which is a type of diamondoid and is the most stable isomer of C10H16 . The adamantane moiety is known for its rigidity and virtually stress-free structure . The compound also contains a chromene moiety, which is a heterocyclic compound that consists of a benzene ring fused to a heterocyclic pyran ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar adamantane-containing compounds have been synthesized using various methods . For example, the Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . Another method involves the reductive amination of adamantane-1-carbaldehyde and its functionalized derivatives .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the adamantane and chromene moieties. Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Aplicaciones Científicas De Investigación
Neuroprotective Applications
Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane amines, including derivatives like N-(1-adamantyl)-2-oxo-chromene-3-carboxamide, which demonstrated multifunctional neuroprotective activity. These compounds inhibited the N-methyl-d-aspartate receptor/ion channel, calcium channels, and the enzyme nitric oxide synthase, and showed free radical scavenging potential. This suggests their potential application as multifunctional drugs in neuroprotection (Joubert, van Dyk, Green, & Malan, 2011).
Antibacterial Applications
Al-Wahaibi et al. (2020) discussed the synthesis of N′-heteroarylidene-1-carbohydrazide derivatives, which showed potent antibacterial activity. The study provided insights into the structural characterization and antibacterial potential of these compounds, indicating their application in developing new antibacterial agents (Al-Wahaibi, Alvarez, Blacque, Veiga, Al-Mutairi, & El-Emam, 2020).
Synthetic Applications
Liaw and Liaw (2001) discussed the synthesis of polyamide-imides containing pendent adamantyl groups. They focused on the synthesis of new adamantyl-containing polyamides, which suggests the utility of adamantane derivatives in the field of polymer synthesis and their potential application in materials science (Liaw & Liaw, 2001).
Direcciones Futuras
Future research could focus on the synthesis and characterization of this compound, as well as the exploration of its potential applications. Given the interesting properties of adamantane and chromene moieties, this compound could have potential applications in various fields such as pharmaceuticals, materials science, and more .
Mecanismo De Acción
Target of Action
It is known that adamantane derivatives have been used in the synthesis of various bioactive compounds , suggesting that they may interact with a variety of biological targets.
Mode of Action
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Pathways
Adamantane derivatives are known to be involved in various chemical and catalytic transformations .
Pharmacokinetics
The adamantane moiety is known for its lipophilic properties, which could potentially influence the bioavailability of the compound .
Result of Action
Adamantane derivatives are known to be used in the synthesis of various bioactive compounds , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The synthesis of adamantane derivatives is known to be influenced by various reaction conditions .
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-8-methoxy-6-nitro-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-29-18-7-16(24(27)28)5-15-6-17(21(26)30-19(15)18)20(25)23-11-22-8-12-2-13(9-22)4-14(3-12)10-22/h5-7,12-14H,2-4,8-11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVSWTNTQURHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)NCC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


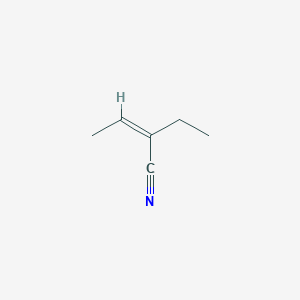

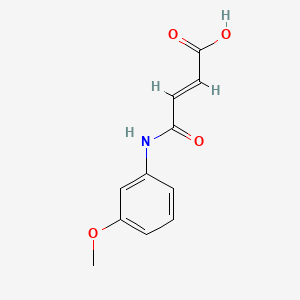

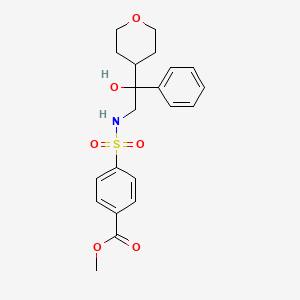
![3-Bromo-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2705584.png)


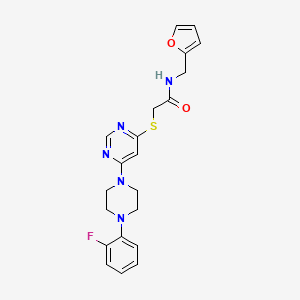
![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2705592.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2705593.png)

